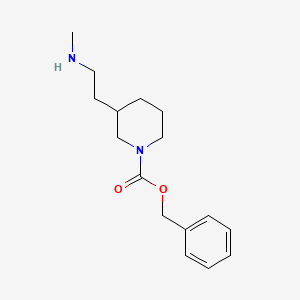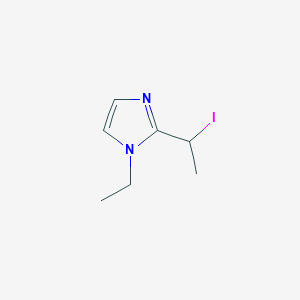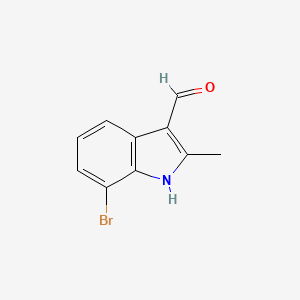
7-bromo-2-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-methyl-1H-indole-3-carbaldehyde typically involves the bromination of 2-methylindole followed by formylation at the 3-position. One common method includes the use of N-bromosuccinimide (NBS) for bromination and Vilsmeier-Haack reaction for formylation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: 7-Bromo-2-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-Bromo-2-methyl-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-2-methyl-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. Further research is needed to elucidate its exact mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-1-methyl-1H-indole-3-carbaldehyde
- 2-Methyl-1H-indole-3-carbaldehyde
- 7-Bromo-1H-indole-3-carbaldehyde
Uniqueness
7-Bromo-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
7-bromo-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3 |
Clé InChI |
VOVNJHWNSVPDCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1)C(=CC=C2)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
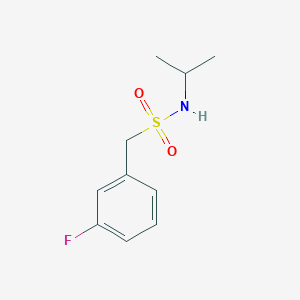
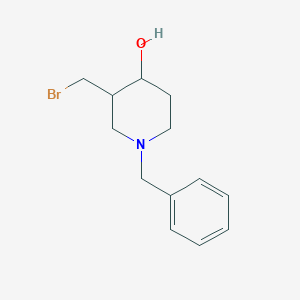
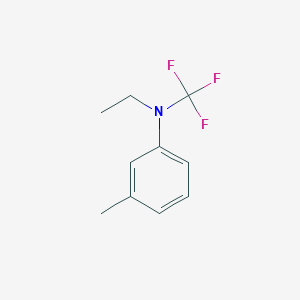
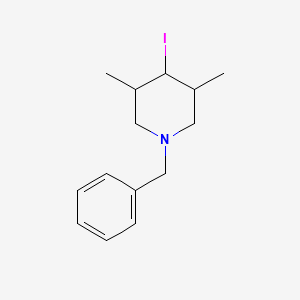
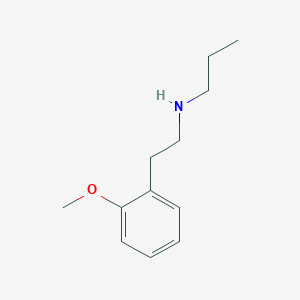


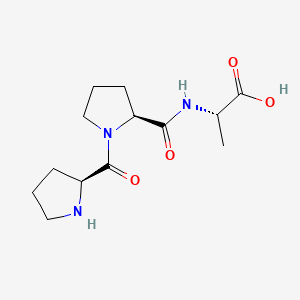
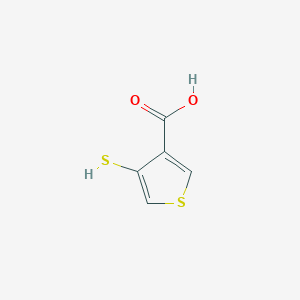
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
